Tert-butyl 3-[(2-bromobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl 3-[(2-bromobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate: is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
tert-butyl 3-[(2-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-9-12(14(21)10-20)15(22)19-8-11-6-4-5-7-13(11)18/h4-7,12,14,21H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJATAXXRKENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-bromobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxyl group: This step may involve selective oxidation reactions.
Attachment of the 2-bromobenzyl group: This is often done through a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrrolidine derivative.
Protection of the carboxyl group: The tert-butyl group is introduced to protect the carboxyl group, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group under appropriate conditions.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Hydrolysis: Formation of the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications. Biology : It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays. Medicine Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-bromobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
- Tert-butyl 3-[(2-chlorobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-[(2-fluorobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-[(2-methylbenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate
Uniqueness: The presence of the bromine atom in the 2-bromobenzyl group makes tert-butyl 3-[(2-bromobenzyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate unique
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